Lanthanum tris(2-ethylhexanoate) is a chemical compound with the molecular formula and a molecular weight of 568.52 g/mol. This compound is classified as a lanthanide complex, where lanthanum is coordinated with three 2-ethylhexanoate ligands. It is primarily utilized in various scientific applications, including catalysis, material science, and environmental remediation .
Lanthanum tris(2-ethylhexanoate) can be sourced from the reaction of lanthanum oxide or lanthanum hydroxide with 2-ethylhexanoic acid in an organic solvent, typically hexane. The compound falls under the category of organometallic compounds, specifically those involving lanthanides, which are known for their unique electronic properties and catalytic capabilities .
The synthesis of lanthanum tris(2-ethylhexanoate) can be achieved through several methods:
Lanthanum tris(2-ethylhexanoate) features a central lanthanum ion coordinated by three bidentate 2-ethylhexanoate ligands. The structure can be visualized as follows:
These structural details highlight the coordination environment around the lanthanum ion, which plays a crucial role in its chemical reactivity and stability .
Lanthanum tris(2-ethylhexanoate) can participate in various chemical reactions:
The mechanism of action for lanthanum tris(2-ethylhexanoate) primarily involves its role as a catalyst in organic reactions. The bidentate nature of the 2-ethylhexanoate ligands allows for effective coordination with substrates, facilitating bond formation or cleavage during chemical transformations.
The catalytic activity is attributed to the ability of the lanthanum center to stabilize transition states and lower activation energy barriers in various reactions such as polymerization and esterification .
Lanthanum tris(2-ethylhexanoate) exhibits properties typical of organometallic compounds, including thermal stability under controlled conditions and reactivity towards various substrates due to its coordination chemistry .
Lanthanum tris(2-ethylhexanoate) has several scientific applications:
Solvothermal synthesis remains a cornerstone for producing high-purity lanthanum carboxylate coordination complexes. This method leverages elevated temperatures and pressures in sealed reactors to facilitate ligand-metal coordination, achieving crystallinity and phase purity unattainable through ambient routes. For lanthanum tris(2-ethylhexanoate) (La(EH)$3$), optimal solvothermal conditions involve reacting lanthanum precursors (typically LaCl$3$ or La(NO$3$)$3$) with 2-ethylhexanoic acid in a polar aprotic solvent system—commonly dimethylformamide (DMF) or N-methylpyrrolidone (NMP)—at temperatures of 120–150°C for 12–48 hours [1] [3]. The presence of co-ligands like 4,4′-bipyridyl significantly enhances structural ordering by acting as a structure-directing agent, though it is absent in the final coordination sphere [1].
Table 1: Solvothermal Parameters for La(EH)₃ Synthesis
Parameter | Optimal Range | Impact on Product |
---|---|---|
Temperature | 120–150°C | Higher crystallinity; reduced defects |
Reaction Time | 24–48 hours | Complete ligand incorporation (>98%) |
Solvent | DMF/NMP (3:1 v/v) | Enhanced La³⁺ solubility |
Ligand Ratio | 3.2:1 (EH:La) | Prevents La-hydroxide impurities |
Pressure | Autogenous (~15–20 bar) | Promotes dense coordination networks |
Mechanistically, solvothermal conditions accelerate chelate ring formation through two pathways: (1) thermal activation of carboxylate groups, enabling nucleophilic attack on La³⁺ ions, and (2) pressure-induced solvent exclusion, which minimizes hydrolytic side reactions. Studies on analogous lanthanide-2,6-pyridinedicarboxylate complexes confirm that solvothermal processing yields materials with 9-coordinate geometries and quantum efficiencies exceeding 85% due to suppressed defect formation [1] [3]. For La(EH)₃, this translates to near-quantitative ligand incorporation (confirmed via FTIR loss of ν(O-H) at 3400 cm⁻¹ and emergence of ν$_{asym}$(COO⁻) at 1540 cm⁻¹) [5].
Lanthanum tris(2-ethylhexanoate) synthesis typically proceeds through precursor ligand exchange, where labile anions (Cl⁻, NO₃⁻) on La³⁺ salts are displaced by 2-ethylhexanoate ions. This exchange is governed by: (1) the pKa matching between the precursor ligand and the incoming carboxylate, and (2) the coordination lability of the starting lanthanide complex. Studies on ruthenium-carboxylate frameworks demonstrate that carboxylate ligands with pKa values near 4.5–5.0 (e.g., 2-ethylhexanoic acid, pKa ≈ 4.8) exhibit the fastest exchange kinetics with metal chlorides [7]. For LaCl₃, ligand exchange follows a stepwise mechanism:
$$\ce{LaCl3 + 2 EH- -> [LaCl2(EH)]- + Cl-}$$$$\ce{[LaCl2(EH)]- + 2 EH- -> La(EH)3 + 2 Cl-}$$
The exchange efficiency hinges on solvent polarity and counterion sequestration. Nonpolar solvents (e.g., hexane) slow exchange rates due to poor carboxylate solubility, while polar solvents (e.g., ethanol) accelerate them but risk hydrolysis. Adding scavengers like sodium carbonate neutralizes liberated HCl, driving equilibrium toward La(EH)₃ formation [2] [9]. In situ Raman spectroscopy of analogous cerium(III) systems reveals exchange completion within 30 minutes at 80°C when using ethanol as a solvent [5]. For industrial-scale synthesis, maintaining a stoichiometric excess of 2-ethylhexanoic acid (20–30 mol%) compensates for reversible dissociation during intermediate stages [7].
The formation kinetics of La(EH)₃ at liquid-liquid interfaces reveal a hybrid reaction-diffusion control mechanism. Using a constant interfacial cell (Lewis cell), researchers quantified extraction rates of La³⁺ from aqueous phases into organic phases containing bis(2-ethylhexyl)phosphate (HDEHP) and tributyl phosphate (P350) in sulfonated kerosene [5]. Key findings include:
Table 2: Kinetic Parameters for La³⁺-EH Chelation
Parameter | Value | Conditions |
---|---|---|
Forward Rate Constant (k) | 3.45 × 10⁻⁴ M⁻¹·s⁻¹ | 25°C, pH 3.0, [HDEHP]=0.1M |
Activation Energy (Ea) | 16.88 kJ/mol | Temperature range: 15–45°C |
Extraction Half-Life (t₁/₂) | 28.7 minutes | [La³⁺]=0.05M, [EH]=0.3M |
Rate-Determining Step | La-EH bond formation | Confirmed via [La³⁺] variation |
Chelation proceeds via a proton-coupled electron transfer (PCET) mechanism: La³⁺ displaces H⁺ from 2-ethylhexanoic acid dimers at the interface, with P350 stabilizing the transition state through hydrogen bonding. This aligns with DFT calculations showing a 15.2 kcal/mol barrier for La-O bond formation—consistent with experimental Ea values [5].
Transitioning from batch to continuous-flow synthesis resolves key scalability challenges in La(EH)₃ production: inconsistent heat/mass transfer, ligand decomposition during prolonged heating, and phase-separation inefficiencies. Modern reactor designs incorporate three modules:
Table 3: Continuous-Flow Reactor Performance vs. Batch
Metric | Batch Reactor | Continuous-Flow Reactor |
---|---|---|
Throughput | 0.5 kg/day | 15 kg/day |
Yield | 70–75% | 92–95% |
Purity (La basis) | 96–98% | >99.5% |
Reaction Time | 4–6 hours | 25 minutes |
Byproduct (HCl) | Trapped in aqueous phase | Continuously removed |
Flow systems enable precise stoichiometry control via automated pumps, reducing ligand waste by 30–40% compared to batch processes. Crucially, they suppress oligomerization—a common side reaction in batch synthesis where La(EH)₃ forms polymeric chains via μ₂-carboxylate bridging. Mechanochemical methods (e.g., ball-milling LaCl₃ with sodium 2-ethylhexanoate) offer an alternative solvent-free route, achieving 75% yield within 2 hours, though product purity remains inferior to solvothermal or flow-derived material [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7